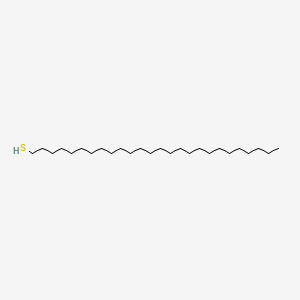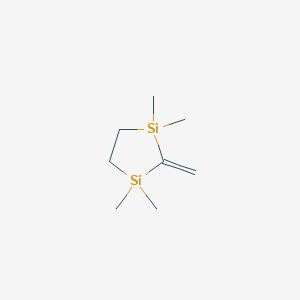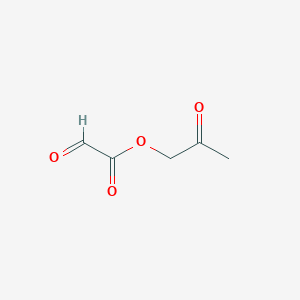
2-Oxopropyl oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Oxopropyl oxoacetate can be synthesized through several methods. One common approach involves the esterification of pyruvic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CH3COCOOH+(CH3CO)2O→CH3COCOOCH3+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification process, where pyruvic acid and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxopropyl oxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction of the keto group can yield 2-hydroxypropyl oxoacetate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2-Hydroxypropyl oxoacetate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxopropyl oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving keto and ester groups.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into active pharmaceutical ingredients in the body.
Industry: It is used in the production of fragrances and flavorings due to its ability to release volatile compounds upon decomposition.
Mécanisme D'action
The mechanism of action of 2-oxopropyl oxoacetate involves its reactivity with nucleophiles and electrophiles. The keto group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution. These reactions are facilitated by the presence of catalysts or specific enzymes in biological systems.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as esterases and dehydrogenases, leading to its conversion into other metabolites. These interactions are crucial for its potential use as a prodrug.
Comparaison Avec Des Composés Similaires
2-Oxopropyl acetate: Similar in structure but lacks the additional keto group.
Ethyl oxoacetate: Contains an ethyl group instead of a propyl group.
Methyl oxoacetate: Contains a methyl group instead of a propyl group.
Uniqueness: 2-Oxopropyl oxoacetate is unique due to the presence of both keto and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
69077-86-7 |
|---|---|
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
2-oxopropyl 2-oxoacetate |
InChI |
InChI=1S/C5H6O4/c1-4(7)3-9-5(8)2-6/h2H,3H2,1H3 |
Clé InChI |
IOOQOJULHSGTSE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)
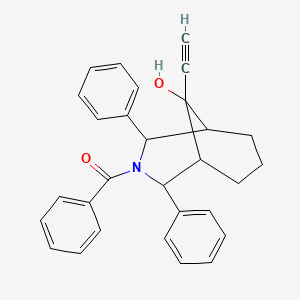
![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
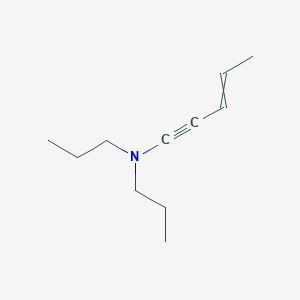
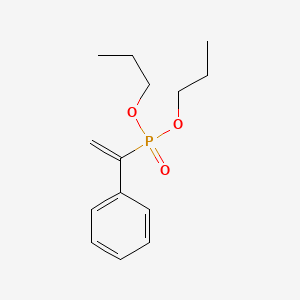
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471872.png)
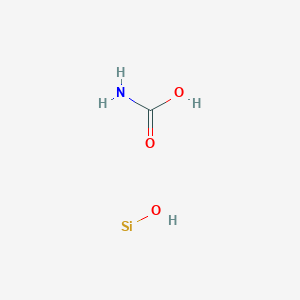
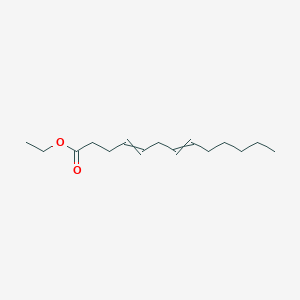
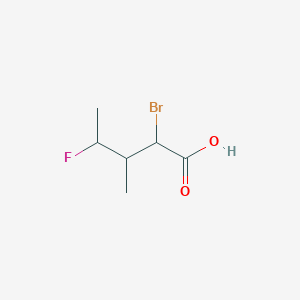
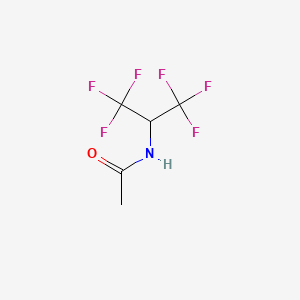
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)
![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
